Cyclohexyl 4-methoxyphenyl ketone
Overview
Description
Cyclohexyl 4-methoxyphenyl ketone is an organic compound with the molecular formula C14H18O2. It is a ketone characterized by the presence of a cyclohexyl group and a 4-methoxyphenyl group attached to a carbonyl carbon. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl 4-methoxyphenyl ketone can be synthesized through the Friedel-Crafts acylation of anisole (4-methoxybenzene) with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds as follows:
- Anisole is mixed with cyclohexanecarbonyl chloride.
- Aluminum chloride is added to the mixture to catalyze the reaction.
- The reaction mixture is stirred at a controlled temperature, usually around 0°C to room temperature, for several hours.
- The product is then purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, alternative catalysts and solvents may be explored to optimize the reaction conditions and reduce costs.
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl 4-methoxyphenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketone derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Cyclohexyl 4-methoxyphenyl ketone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme interactions and metabolic processes.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of cyclohexyl 4-methoxyphenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl group in the ketone can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or other proteins. Additionally, the methoxy group on the phenyl ring can participate in electronic interactions, affecting the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Cyclohexyl 4-methoxyphenyl ketone can be compared with other similar compounds, such as:
Cyclohexyl phenyl ketone: Lacks the methoxy group, resulting in different reactivity and applications.
4-Methoxyacetophenone: Contains a methoxy group but has an acetyl group instead of a cyclohexyl group, leading to different chemical properties.
Cyclohexyl 4-hydroxyphenyl ketone: The hydroxyl group provides different reactivity compared to the methoxy group.
Uniqueness: The presence of both the cyclohexyl and 4-methoxyphenyl groups in this compound imparts unique chemical properties, making it valuable for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
cyclohexyl-(4-methoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAQFEDKGYXCGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20322877 | |
Record name | Cyclohexyl(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20322877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7469-80-9 | |
Record name | NSC402217 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402217 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexyl(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20322877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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